

Application Note: Characterization of Spiradine F using High-Resolution Mass Spectrometry

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Compound of Interest

Compound Name: Spiradine F

Cat. No.: B12322768

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Abstract

This application note details the analytical workflow for the structural characterization and quantification of **Spiradine F**, a novel spiroside alkaloid, using advanced mass spectrometry techniques. The protocols provided herein are intended for researchers, scientists, and drug development professionals engaged in natural product discovery and characterization. The methodology leverages High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for structural elucidation through fragmentation analysis.

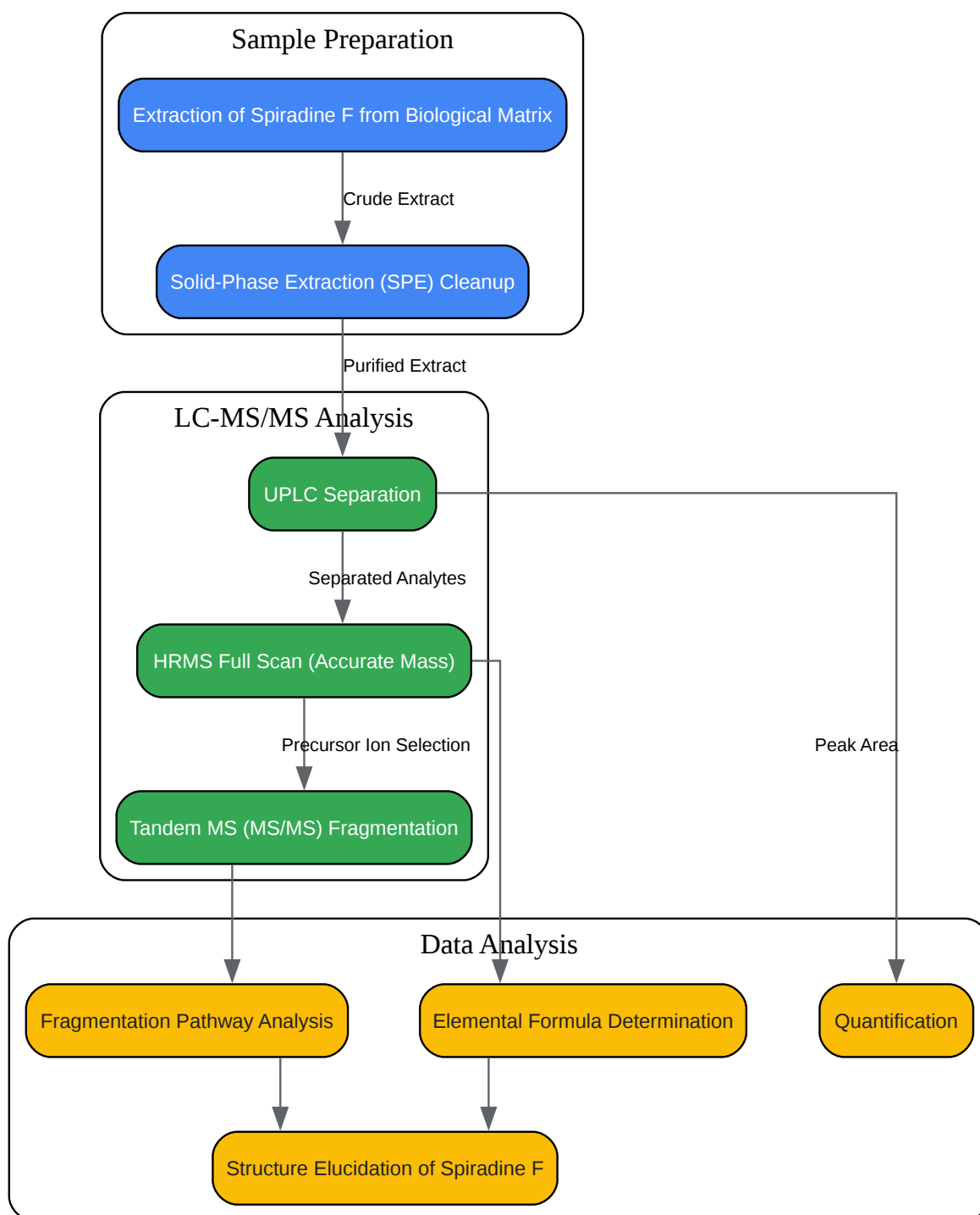
Introduction

Spiradine alkaloids, a class of marine biotoxins, are characterized by a complex macrocyclic structure containing a cyclic imine moiety and a spiroketal ring system.[1][2] The structural diversity within this family presents a significant analytical challenge. Mass spectrometry has emerged as a pivotal technology for the rapid and sensitive analysis of these complex natural products.[3][4][5] This document provides a comprehensive guide to the application of modern mass spectrometry for the definitive characterization of a putative novel analogue, **Spiradine F**.

The workflow encompasses sample preparation, data acquisition using Liquid Chromatography-Mass Spectrometry (LC-MS), and data analysis for structural confirmation.

Experimental Workflow

The overall experimental process for the characterization of **Spiradine F** is outlined below. This workflow ensures efficient extraction, separation, and detailed mass spectrometric analysis.



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Caption: Experimental workflow for **Spiradine F** characterization.

Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

A robust sample preparation protocol is critical for the removal of interfering matrix components and the enrichment of **Spiradine F**.

Materials:

- Biological matrix (e.g., dinoflagellate culture, shellfish tissue)
- Extraction Solvent: Methanol/Water (80:20, v/v) with 0.1% formic acid
- SPE Cartridges: C18 reverse-phase, 500 mg
- Conditioning Solvents: Methanol, Deionized Water
- Wash Solvent: Methanol/Water (20:80, v/v)
- Elution Solvent: Acetonitrile/Water (90:10, v/v) with 0.1% formic acid
- Centrifuge, vortex mixer, solvent evaporator

Protocol:

- Extraction:
 1. Homogenize 1 g of the biological sample with 10 mL of extraction solvent.
 2. Vortex for 2 minutes and sonicate for 15 minutes.
 3. Centrifuge at 4000 x g for 10 minutes.
 4. Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
- SPE Cleanup:

1. Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
2. Load the combined supernatant onto the conditioned cartridge.
3. Wash the cartridge with 5 mL of the wash solvent to remove polar impurities.
4. Elute **Spiradine F** with 5 mL of the elution solvent.
5. Evaporate the eluate to dryness under a gentle stream of nitrogen.
6. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS analysis.

UPLC-HRMS/MS Analysis

Ultra-performance liquid chromatography (UPLC) coupled to a high-resolution mass spectrometer is employed for the separation and detection of **Spiradine F**.

Instrumentation:

- UPLC System with a C18 column (e.g., 2.1 x 100 mm, 1.7 μ m)
- High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

UPLC Conditions:

Parameter	Value
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 10 min
Flow Rate	0.3 mL/min
Column Temp.	40 °C

| Injection Vol. | 5 μ L |

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Positive ESI
Capillary Voltage	3.5 kV
Source Temp.	120 °C
Desolvation Temp.	350 °C
Full Scan Range	m/z 150-1000
Resolution	70,000
MS/MS Mode	Data-Dependent Acquisition (DDA)
Collision Energy	Stepped (20, 30, 40 eV)

| Collision Gas | Argon |

Data Analysis and Results

Accurate Mass and Elemental Composition

High-resolution full scan data is used to determine the accurate mass of the protonated molecule $[M+H]^+$, from which the elemental composition can be deduced.

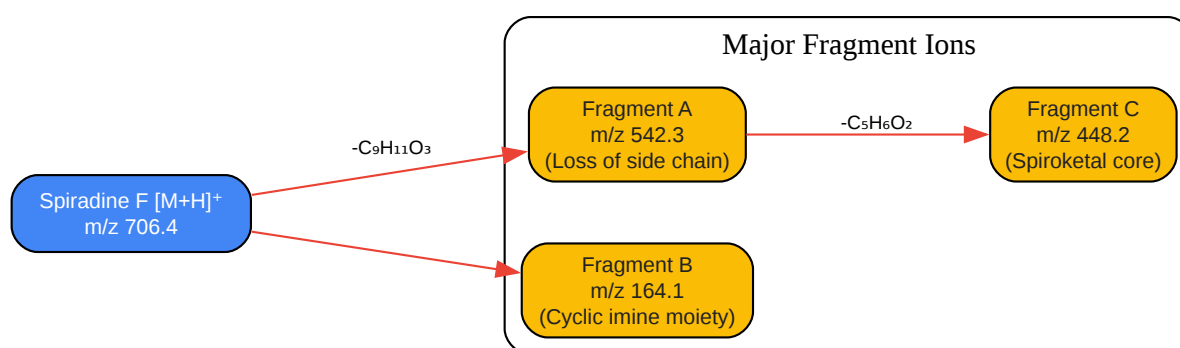
Parameter	Observed Value
Retention Time	6.8 min
$[M+H]^+$ (m/z)	706.4315
Calculated Mass	706.4320
Mass Error (ppm)	-0.7
Proposed Formula	C ₄₂ H ₆₀ NO ₈

Structural Elucidation via MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) provides characteristic fragment ions that are crucial for structural elucidation. The fragmentation pattern of **Spiradine F** can be compared to that of known spiroptides to identify conserved structural motifs and unique modifications.

Hypothetical Fragmentation Pathway of **Spiradine F**:

The proposed structure of **Spiradine F** contains a modification (e.g., an additional hydroxyl group) on the butenolide side chain compared to known analogues. The fragmentation is initiated by cleavage at the spiroketal and imine moieties.



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Caption: Proposed fragmentation pathway for **Spiradine F**.

Key Fragment Ions:

m/z	Proposed Structure
706.4315	$[M+H]^+$
542.3271	Loss of the butenolide side chain
448.2483	Spiroketal core structure
164.1434	Characteristic cyclic imine fragment

The observation of the characteristic fragment at m/z 164.1 confirms the presence of the conserved cyclic imine moiety found in other spiroptides. The unique mass of the precursor and the side chain loss suggest the proposed structure for **Spiradine F**.

Quantification

For quantitative analysis, a calibration curve can be constructed using a purified standard of a related spiroptide, assuming a similar ionization efficiency. The peak area of the precursor ion for **Spiradine F** is used for concentration determination.

Standard Conc. (ng/mL)	Peak Area
1	15,234
5	78,912
10	160,543
50	812,345
100	1,654,321

Conclusion

The described methodology provides a robust and reliable workflow for the characterization of the novel alkaloid, **Spiradine F**. The combination of UPLC for separation, HRMS for accurate mass determination, and MS/MS for fragmentation analysis allows for confident structural elucidation and quantification. This approach is broadly applicable to the discovery and characterization of new natural products.

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